molecular formula C15H19BrN2OS B13093876 (R)-N-((R)-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13093876
M. Wt: 355.3 g/mol
InChI Key: VBJBCQFWCZHBPN-LZGFGWTLSA-N
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Description

®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 7-bromoquinoline.

    Alkylation: The 7-bromoquinoline is then alkylated using an appropriate alkylating agent to introduce the ethyl group at the 1-position.

    Sulfinamide Formation: The final step involves the introduction of the sulfinamide group. This is achieved by reacting the intermediate with a sulfinamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfinamide group.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of quinoline derivatives on biological systems. Its bromine substitution makes it a useful probe for investigating enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfinamide group may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid
  • (2R)-2-[4-[(7-Bromoquinolin-2-yl)oxy]phenoxy]propanoic acid

Uniqueness

Compared to similar compounds, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific substitution pattern and the presence of the sulfinamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19BrN2OS

Molecular Weight

355.3 g/mol

IUPAC Name

N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C15H19BrN2OS/c1-10(18-20(19)15(2,3)4)13-8-6-11-5-7-12(16)9-14(11)17-13/h5-10,18H,1-4H3/t10-,20?/m1/s1

InChI Key

VBJBCQFWCZHBPN-LZGFGWTLSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C

Origin of Product

United States

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